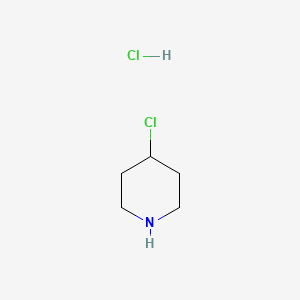

4-Chloropiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRWTVLHSXAFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608220 | |

| Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-19-4 | |

| Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloropiperidine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemistry

CAS Number: 5382-19-4 Molecular Formula: C₅H₁₀ClN·HCl Molecular Weight: 156.06 g/mol

This technical guide provides an in-depth overview of 4-Chloropiperidine hydrochloride, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a representative synthetic protocol, and illustrates its utility in the synthesis of complex molecules.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances stability and solubility, particularly in water and various organic solvents, making it a versatile reagent in a range of reaction conditions.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5382-19-4 | [1][2] |

| Molecular Formula | C₅H₁₀ClN·HCl | [2] |

| Molecular Weight | 156.06 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Approximately 134-138 °C | [3] |

| Solubility | Soluble in water and ethanol | [1][3] |

| Storage Conditions | Store at 0-8°C | [2] |

Table 2: Spectroscopic Data

| Data Type | Details |

| ¹H NMR, ¹³C NMR, IR, Mass Spec. | Specific, quantitative spectral data for this compound are not readily available in the public domain. Researchers are advised to acquire and interpret this data on a lot-specific basis from the supplier's Certificate of Analysis or through internal analytical testing. |

Synthesis of this compound

A common and effective method for the synthesis of 4-chloropiperidines involves the chlorination of the corresponding 4-hydroxypiperidine precursor. The following protocol is a representative example based on the chlorination of a similar N-substituted piperidin-4-ol, a well-established transformation in organic synthesis.

Experimental Protocol: Synthesis from 4-Hydroxypiperidine

This protocol describes a two-step process: the chlorination of 4-hydroxypiperidine followed by the formation of the hydrochloride salt.

Step 1: Chlorination of 4-Hydroxypiperidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxypiperidine (1.0 eq) and a suitable base such as triethylamine (2.5 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq) in anhydrous DCM, to the reaction mixture via the dropping funnel. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloropiperidine.

Step 2: Formation of Hydrochloride Salt

-

Dissolution: Dissolve the crude 4-chloropiperidine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a solid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system.[2] Its bifunctional nature, possessing both a reactive secondary amine and an alkyl chloride, allows for sequential or orthogonal derivatization to build molecular complexity.

The piperidine moiety is a common scaffold in many approved drugs, and the chloro-substituent at the 4-position provides a convenient handle for introducing further functionality through nucleophilic substitution reactions.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from a 4-hydroxypiperidine precursor.

References

A Technical Guide to 4-Chloropiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features and reactivity make it an essential intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its significant applications, with a focus on drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various synthetic applications.[1]

Molecular Information

| Identifier | Value | Source(s) |

| Molecular Formula | C₅H₁₁Cl₂N (also represented as C₅H₁₀ClN·HCl) | [1][3][4] |

| Molecular Weight | 156.05 g/mol | [3] |

| IUPAC Name | 4-chloropiperidine;hydrochloride | [3] |

| CAS Number | 5382-19-4 | [4] |

| PubChem CID | 20505836 | [4] |

| SMILES | C1CNCCC1Cl.Cl | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 134-138 °C or 228-230 °C | [2][5] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Soluble in water and ethanol. Slightly soluble in chloroform. | [2][5] |

| Appearance | White to off-white crystalline solid | [1][2][5] |

| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [4] |

Note: Discrepancies in the reported melting point may be due to variations in purity or experimental conditions.

Synthesis and Characterization

The synthesis of this compound is a critical process for ensuring a high-purity starting material for subsequent chemical transformations.

General Synthesis Protocol

A common method for the preparation of this compound involves the chlorination of piperidine followed by salt formation with hydrochloric acid.[5]

Experimental Protocol:

-

Chlorination of Piperidine: Piperidine is reacted with a chlorinating agent, such as chlorine gas, under controlled temperature conditions.

-

Reaction with Hydrochloric Acid: The resulting 4-chloropiperidine is then treated with hydrochloric acid to yield this compound.[5]

-

Purification: The product is typically purified by recrystallization to obtain a crystalline solid.

Synthesis of 4-Chloropiperidine Derivatives via Aza-Prins Cyclization

A more advanced method for creating substituted 4-chloropiperidines involves an aza-Prins type cyclization, which is particularly useful for generating stereospecific derivatives.[6]

Experimental Protocol:

-

Reaction Setup: To a solution of an appropriate epoxide (e.g., styrene oxide) and a homoallylic amine in an anhydrous solvent like methylene chloride, a Lewis acid such as Niobium (V) chloride (NbCl₅) is added under an inert atmosphere (e.g., nitrogen).[6]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored using thin-layer chromatography (TLC).[6]

-

Quenching and Extraction: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[6]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-chloropiperidine derivative.[6]

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% phosphoric acid) is commonly employed.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at a suitable wavelength.

-

Standard Preparation: A known concentration of this compound is prepared in the mobile phase to serve as a standard for quantification.

Applications in Drug Development

This compound is a key building block in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[4]

Synthesis of Antihistamines

This compound is a crucial precursor in the synthesis of several second-generation antihistamines, including:

-

Loratadine: A non-sedating antihistamine used to treat allergies.

-

Ketotifen: Used for the prevention of asthma attacks and treatment of allergic conjunctivitis.

-

Cyproheptadine HCl: Possesses both antihistamine and antiserotonergic properties.

The following diagram illustrates the central role of this compound in the synthesis of these important pharmaceuticals.

Caption: Synthetic pathways from 4-Chloropiperidine HCl.

Other Applications

Beyond antihistamines, this compound is utilized in the synthesis of other bioactive molecules and materials.[4] It serves as a versatile intermediate in organic chemistry for creating complex molecular frameworks.[4] It is also used in the development of agrochemicals and in material science for creating specialized polymers.[4]

Biological Significance of Derivatives

The pharmaceutical derivatives of this compound, such as loratadine, exert their therapeutic effects by modulating specific biological pathways.

Mechanism of Action of Loratadine

Loratadine is a selective peripheral histamine H1-receptor antagonist.[] By blocking these receptors, it prevents histamine from mediating allergic responses.[8] Recent studies have also highlighted its anti-inflammatory properties, which are attributed to the inhibition of signaling pathways like NF-κB and AP-1.[9][10]

The diagram below illustrates the inhibitory effect of loratadine on the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Loratadine's anti-inflammatory mechanism.[10]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] It should be used in a well-ventilated area or under a fume hood.[11]

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications in the pharmaceutical and chemical industries. Its role as a precursor to essential medicines like loratadine underscores its significance in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists working to develop novel therapeutics and other advanced materials.

References

- 1. CAS 5382-19-4: this compound [cymitquimica.com]

- 2. This compound (1:1) | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. This compound | C5H11Cl2N | CID 20505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 8. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to 4-Chloropiperidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: 4-Chloropiperidine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its piperidine core, substituted with a reactive chlorine atom, makes it a valuable intermediate for introducing the piperidine moiety into more complex molecular architectures. This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of this compound, along with a detailed experimental protocol for its synthesis and purification, to support its effective utilization in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₅H₁₁Cl₂N | [2] |

| Molecular Weight | 156.05 g/mol | [2] |

| Melting Point | 200-201 °C | [3] |

| Boiling Point | Decomposes before boiling | [4] |

| Solubility | Soluble in water and ethanol. Slightly soluble in chloroform and methanol. | [1][3] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 5382-19-4 | [2] |

| PubChem CID | 20505836 | [2] |

| InChI | InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | [2] |

| SMILES | C1CNCCC1Cl.Cl | [2] |

Spectral Data

Detailed spectral analysis is critical for the unambiguous identification and quality control of this compound. While comprehensive spectral data from open sources is limited, typical spectral characteristics are outlined below. Researchers are advised to acquire substance-specific data for their particular batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound were not found in the search results, a general description of the expected ¹H and ¹³C NMR spectra for the parent compound, 4-chloropiperidine, can be inferred. The hydrochloride salt would likely show broader peaks for the protons adjacent to the nitrogen due to protonation.

Infrared (IR) Spectroscopy

The IR spectrum of piperidine hydrochloride shows characteristic peaks that would also be expected in the spectrum of this compound, with additional peaks corresponding to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry data for the parent compound, 4-chloropiperidine, would show a molecular ion peak corresponding to its molecular weight. The mass spectrum of the hydrochloride salt may not show the parent ion of the salt itself but rather that of the free base after ionization.

Reactivity and Stability

This compound is a stable compound under normal storage conditions, though it is hygroscopic and should be stored in a dry environment.[5] It is incompatible with strong oxidizing agents. The chlorine atom at the 4-position is a leaving group, making this position susceptible to nucleophilic substitution reactions, which is the basis of its utility as a synthetic intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound from Piperidine

A common method for the preparation of this compound involves the chlorination of piperidine followed by salt formation with hydrochloric acid.

Materials and Equipment:

-

Piperidine

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether)

-

Anhydrous solvent (e.g., dichloromethane)

-

Reaction flask with a stirrer and dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve piperidine in an anhydrous solvent in a reaction flask and cool the mixture in an ice bath.

-

Slowly add a solution of the chlorinating agent in the same solvent to the cooled piperidine solution with continuous stirring.

-

Allow the reaction to proceed at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloropiperidine free base.

-

Dissolve the crude product in a suitable solvent and bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a solvent like diethyl ether to precipitate the hydrochloride salt.

-

Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Purification by Recrystallization

The purity of the synthesized this compound can be enhanced by recrystallization.

Materials and Equipment:

-

Crude this compound

-

Suitable solvent system (e.g., ethanol/diethyl ether)

-

Heating mantle or hot plate

-

Erlenmeyer flasks

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of a cold solvent in which the compound is sparingly soluble (e.g., diethyl ether).

-

Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Synthesis Workflow for this compound.

Caption: Purification of this compound by Recrystallization.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[6] Its ability to participate in nucleophilic substitution reactions allows for the facile introduction of the piperidine scaffold, a common motif in bioactive molecules. It is also utilized in the development of agrochemicals and in material science applications.[6] The stability and reactivity of this compound make it a reliable and efficient building block in complex organic syntheses.[6]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H11Cl2N | CID 20505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5382-19-4 [chemicalbook.com]

- 4. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

Navigating the Solubility Landscape of 4-Chloropiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropiperidine hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and offers a detailed experimental protocol for the precise quantitative determination of its solubility in various organic media. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the necessary framework to generate this critical data in-house.

Qualitative Solubility Profile

Existing literature and chemical data repositories provide a general qualitative assessment of the solubility of this compound. As a hydrochloride salt, it exhibits a preference for polar solvents. The available information is summarized in the table below.

| Solvent Classification | Solvent | Qualitative Solubility | Citation |

| Polar Protic | Water | Soluble | [1][2][3] |

| Ethanol | Soluble / Slightly Soluble | [1] | |

| Methanol | Freely Soluble / Slightly Soluble | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Freely Soluble | |

| N,N-Dimethylformamide (DMF) | Data not available | ||

| Non-Polar / Weakly Polar | Chloroform | Slightly Soluble | [1] |

| Ethyl Acetate | Sparingly Soluble | ||

| Non-polar solvents | Almost Insoluble | [1] |

Note: The qualitative descriptors are based on available data and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest using the isothermal shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of choice (anhydrous, HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

Mobile phase for HPLC

-

HPLC column suitable for the analyte

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its effective application in research and drug development. While quantitative data is sparse in the public domain, the qualitative profile indicates a preference for polar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in any solvent of interest, thereby enabling optimized reaction conditions, efficient purification processes, and informed formulation strategies.

References

Technical Guide: Physicochemical Properties of 4-Chloropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Chloropiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document summarizes available data, presents generalized experimental protocols for physical property determination, and outlines a common synthetic route.

Physicochemical Data

The physical properties of this compound are crucial for its application in further chemical synthesis and drug development. The reported values for its melting and boiling points exhibit some variability in the literature, which is important to note for experimental design.

| Property | Reported Value | Notes |

| Melting Point | 134-138 °C[1] | A wider range is sometimes reported. |

| 200-201 °C[1] | Significant discrepancy exists in reported values. | |

| Boiling Point | 216.7 °C (at 760 mmHg)[1] | Thermal decomposition may occur at or below this temperature. A Safety Data Sheet indicates that the decomposition temperature is not available. |

The discrepancy in the reported melting points may be attributable to variations in purity, crystalline form, or the experimental method used for determination. Researchers should consider empirically determining the melting point of their specific batch of this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of dry this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

Should the compound not decompose upon heating, its boiling point can be determined by distillation.

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A condenser and a collection flask are attached. A calibrated thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature represents the boiling point.

Synthesis Workflow

This compound is typically synthesized in a two-step process starting from piperidine. The following diagram illustrates the general workflow.

Caption: General workflow for the synthesis of this compound.

This guide provides a summary of the key physicochemical properties and synthetic pathway for this compound. Due to the noted discrepancies in the literature, it is recommended that researchers verify these properties on their own materials using standardized methods.

References

An In-depth Technical Guide to 4-Chloropiperidine Hydrochloride: Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropiperidine hydrochloride, a key building block in synthetic organic chemistry and drug discovery. This document details its structural formula, physicochemical properties, and the standard methodologies for its characterization.

Structural Formula and Chemical Identity

This compound is the hydrochloride salt of 4-chloropiperidine. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. In this compound, a chlorine atom is substituted at the 4-position of the piperidine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Structural Formula:

Caption: The 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₁₁Cl₂N (or C₅H₁₀ClN·HCl) | [1][2] |

| Molecular Weight | 156.05 g/mol | [1][3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Approximately 134-138 °C | [3] |

| Solubility | Soluble in water and ethanol, slightly soluble in chloroform, and almost insoluble in non-polar solvents. | [3] |

| CAS Number | 5382-19-4 | [2] |

Synthesis and Applications

This compound is a versatile synthetic intermediate.[2] A common laboratory-scale synthesis involves the reaction of piperidine with a chlorinating agent to introduce the chlorine at the 4-position, followed by treatment with hydrochloric acid to form the salt.[3]

Its primary applications are in:

-

Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2]

-

Agrochemical Development: It is used as a building block in the creation of novel herbicides and insecticides.[2]

-

Organic Chemistry Research: Its reactivity makes it a valuable tool for constructing more complex molecular architectures.[2]

Characterization Protocols

Comprehensive characterization is essential to confirm the identity and purity of this compound. The following are detailed experimental protocols for standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) of the signals to assign them to the respective protons in the molecule.

Expected ¹H NMR Spectral Features: Due to the protonation of the nitrogen, the protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear downfield. The proton on the carbon bearing the chlorine (C4) will also be shifted downfield. The protons on C3 and C5 will likely appear as complex multiplets.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing and Interpretation: Process the data similarly to ¹H NMR. The chemical shifts of the carbon signals will provide information about their electronic environment. The carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Spectral Interpretation: Analyze the positions, intensities, and shapes of the absorption bands. Key expected vibrations include N-H stretching (from the hydrochloride salt), C-H stretching, N-H bending, and C-Cl stretching.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The ESI process will generate protonated molecules [M+H]⁺, where M is the free base (4-chloropiperidine).

-

Spectral Interpretation: The most prominent peak in the spectrum should correspond to the molecular ion of the free base (m/z for C₅H₁₀ClN). The presence of chlorine will be indicated by a characteristic isotopic pattern, with a peak at M+2 having approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[4]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

References

An In-Depth Technical Guide to the Discovery and History of 4-Chloropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the versatile reactivity of the piperidine ring and the chloro-substituent, which allows for a wide array of chemical modifications. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, including its synthesis, physicochemical properties, and applications. Detailed experimental protocols from key historical and contemporary literature are presented, alongside visualizations of synthetic pathways to facilitate a deeper understanding of this crucial chemical intermediate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural feature in a vast number of natural products and synthetic pharmaceuticals.[1][2] The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, imparts favorable pharmacokinetic properties to molecules, enhancing their bioavailability and interaction with biological targets. The introduction of a chloro-substituent at the 4-position of the piperidine ring, as in 4-chloropiperidine, provides a valuable synthetic handle for the construction of more complex molecular architectures.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient reagent for a variety of chemical transformations.[4]

Discovery and Historical Context

While the parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the active component of black pepper, the specific history of this compound is less definitively documented in readily available literature.[5] Its emergence is intrinsically linked to the broader exploration of piperidine chemistry in the mid-20th century, driven by the burgeoning field of medicinal chemistry and the quest for novel therapeutic agents.

A seminal publication by Fankhauser, Grob, and Krasnobajew in a 1966 issue of Helvetica Chimica Acta provides one of the earliest detailed accounts of the synthesis of 4-chloropiperidine and its N-alkyl derivatives.[6] This work laid the foundation for subsequent investigations into the reactivity and synthetic utility of this compound. The primary impetus for the synthesis of 4-chloropiperidine and its analogues was their potential as intermediates in the preparation of pharmacologically active molecules. The ability to displace the chlorine atom with various nucleophiles opened up avenues for the creation of diverse libraries of piperidine-containing compounds for biological screening.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Cl₂N | [7] |

| Molecular Weight | 156.05 g/mol | [7] |

| Melting Point | Approximately 134-138 °C | [7] |

| Solubility | Soluble in water and ethanol; slightly soluble in chloroform; almost insoluble in non-polar solvents. | [7] |

| Appearance | White crystalline solid | [7] |

Key Historical Synthesis Methods

The 1966 publication by Fankhauser, Grob, and Krasnobajew described two primary routes for the synthesis of 4-chloropiperidine, starting from 4-piperidones and 4-pyridone. These methods represent significant early contributions to the synthesis of this important intermediate.

Synthesis from 4-Piperidones

A common and historically significant method for the preparation of 4-chloropiperidine involves the chlorination of a corresponding 4-hydroxypiperidine, which is readily accessible from a 4-piperidone. The hydroxyl group is typically converted to a chloro group using a variety of chlorinating agents.

This protocol is a generalized representation based on established chemical principles for the conversion of a secondary alcohol to a chloride.

-

Reduction of N-substituted-4-piperidone: The N-substituted-4-piperidone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until the reduction to the corresponding N-substituted-4-hydroxypiperidine is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up and Isolation of the Alcohol: The reaction mixture is quenched by the slow addition of water or a dilute acid. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude N-substituted-4-hydroxypiperidine.

-

Chlorination of N-substituted-4-hydroxypiperidine: The crude N-substituted-4-hydroxypiperidine is dissolved in an appropriate solvent, such as dichloromethane or chloroform. A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the conversion is complete.

-

Final Work-up and Isolation of 4-Chloropiperidine: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-substituted-4-chloropiperidine.

-

Formation of the Hydrochloride Salt: The crude N-substituted-4-chloropiperidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate of N-substituted-4-chloropiperidine hydrochloride is collected by filtration, washed with a cold solvent, and dried.

Synthesis Pathway from 4-Piperidone

Caption: General synthesis route from N-substituted-4-piperidone.

Synthesis from 4-Pyridone

The 1966 paper by Fankhauser et al. also outlines a synthetic route starting from 4-pyridone. This method involves the reduction of the pyridine ring and subsequent chlorination.

This protocol is a conceptual representation of the multi-step synthesis, as the full experimental details from the original publication were not accessible.

-

Catalytic Hydrogenation of 4-Pyridone: 4-Pyridone is subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding 4-hydroxypiperidine. This reaction is typically carried out under a hydrogen atmosphere in the presence of a suitable catalyst, such as platinum oxide or palladium on carbon, in a polar solvent like acetic acid or ethanol.

-

Chlorination of 4-Hydroxypiperidine: The resulting 4-hydroxypiperidine is then chlorinated. This step would likely involve the protection of the secondary amine, for example, by acylation, to prevent side reactions. The protected 4-hydroxypiperidine is then treated with a chlorinating agent like thionyl chloride.

-

Deprotection and Hydrochloride Salt Formation: Following the chlorination, the protecting group on the nitrogen is removed. The final step involves the treatment of the 4-chloropiperidine with hydrochloric acid to form the stable hydrochloride salt.

Synthesis Pathway from 4-Pyridone

Caption: Conceptual synthesis route from 4-pyridone.

Modern Synthetic Applications

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[8] Its utility stems from the ability to perform nucleophilic substitution at the C-4 position and functionalization of the secondary amine.

Role in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a building block for various classes of drugs, including antihistamines, antipsychotics, and analgesics. The piperidine moiety is often crucial for the drug's interaction with its biological target, while the chemistry enabled by the chloro-substituent allows for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. For instance, it can be a precursor in the synthesis of compounds targeting neurological and psychiatric disorders.[8]

Role in Drug Discovery Workflow

Caption: General workflow for utilizing 4-chloropiperidine HCl in drug synthesis.

Use in Agrochemical Development

In the agrochemical sector, this compound is used in the synthesis of herbicides, insecticides, and fungicides. The piperidine ring can confer desirable properties such as systemic activity or specific modes of action in the resulting agrochemical.

Conclusion

This compound has a rich, albeit not always perfectly documented, history rooted in the expansion of synthetic organic and medicinal chemistry in the 20th century. From its early synthesis, as detailed in the mid-1960s, it has evolved into a commercially significant and versatile building block. Its continued importance in the synthesis of pharmaceuticals and agrochemicals underscores the enduring value of the piperidine scaffold and the strategic utility of the chloro-substituent. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for the design and development of novel and effective chemical entities.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Synthese von 4‐Chlorpiperidinen | Semantic Scholar [semanticscholar.org]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

The Pivotal Role of 4-Chloropiperidine Hydrochloride as a Synthetic Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropiperidine hydrochloride has emerged as a versatile and indispensable building block in the realm of organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, combining a reactive chloro-substituent at the 4-position with a piperidine ring, render it a valuable synthon for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the role of this compound as a synthetic intermediate, with a focus on its application in the synthesis of prominent pharmaceutical agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Core Synthetic Transformations and Applications

This compound serves as a versatile precursor for a variety of synthetic transformations, primarily centered around the nucleophilic substitution of the C4-chlorine atom and reactions involving the piperidine nitrogen. These reactions enable the introduction of a wide range of functionalities, leading to the synthesis of diverse molecular scaffolds with significant biological activities.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation reactions, allowing for the introduction of various substituents that can modulate the pharmacological properties of the final compound. A common and crucial transformation is the protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, to control reactivity in subsequent steps.

Nucleophilic Substitution at C4

The chlorine atom at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and carbanions. This allows for the construction of key carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, forming the core structures of many active pharmaceutical ingredients (APIs).

Application in the Synthesis of Key Pharmaceuticals

The utility of this compound as a synthetic intermediate is best illustrated through its application in the synthesis of several blockbuster drugs. While direct, one-step syntheses from this compound are not always the case, it serves as a critical starting point for obtaining key piperidine-containing intermediates.

Synthesis of Antihistamines

Loratadine: A widely used second-generation antihistamine, the synthesis of loratadine often involves the use of an N-substituted 4-piperidone derivative.[1] this compound can be a precursor to such intermediates through N-alkylation followed by oxidation or hydrolysis of the chloro group to a ketone. A common synthetic route involves the McMurry reaction of N-methyl-4-piperidone with 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[α,d]cyclohepten-5-one.[1]

Ketotifen: This mast cell stabilizer and H1-antihistamine is another important therapeutic agent whose synthesis can involve piperidine-based intermediates derivable from this compound.[2]

Cyproheptadine: A first-generation antihistamine with antiserotonergic properties, cyproheptadine's structure features a 1-methylpiperidine ring.[3][4] Synthetic pathways to cyproheptadine can utilize 1-methyl-4-piperidone, which can be synthesized from this compound.

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving this compound and its derivatives.

Synthesis of N-Boc-4-hydroxypiperidine from 4-Piperidone Hydrochloride Hydrate

This protocol, starting from a closely related precursor, illustrates a typical procedure for the protection and reduction of a piperidone ring, a common sequence in the utilization of 4-chloropiperidine derivatives.

Step 1: Synthesis of N-Boc-4-piperidone [5]

-

In a 1L three-necked flask, add 4-piperidone hydrochloride hydrate (153.6 g, 1.0 mol) and water (150.0 g).

-

Slowly add 20% sodium hydroxide solution (400.0 g, 2.0 mol) while maintaining the temperature at 20-30°C.

-

After stirring for 20 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (240.0 g, 1.1 mol) dropwise.

-

Continue stirring the reaction mixture at 20-30°C for approximately 12 hours, monitoring the reaction completion by TLC.

-

Cool the reaction mixture and filter. The crude product is recrystallized from ethanol to yield N-Boc-4-piperidone.

Step 2: Reduction to N-Boc-4-hydroxypiperidine [5]

-

Under a nitrogen atmosphere, add N-Boc-4-piperidone (180.5 g, 0.906 mol), toluene (542 g), aluminum isopropoxide (55.5 g, 0.272 mol), and isopropanol (653.0 g, 10.87 mol) to a 2L three-necked flask.

-

Heat the mixture to 50°C and stir for 24 hours, monitoring the reaction by GC.

-

After completion, cool the reaction and quench with 1N HCl.

-

Extract the product with toluene. The combined organic layers are washed with saturated sodium chloride solution, concentrated under reduced pressure, and the crude product is recrystallized from n-heptane to yield N-Boc-4-hydroxypiperidine.

Quantitative Data for N-Boc-4-hydroxypiperidine Synthesis [5]

| Step | Product | Starting Material | Yield (%) | Purity (GC) (%) | Melting Point (°C) |

| 1 | N-Boc-4-piperidone | 4-Piperidone hydrochloride hydrate | 90.6 | 99.4 | - |

| 2 | N-Boc-4-hydroxypiperidine | N-Boc-4-piperidone | 85.7 | 99.1 | 65.2-66.4 |

Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride

This example demonstrates the utility of a benzyl-protected piperidine derivative in a nucleophilic substitution reaction.

Procedure: [6]

-

A toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g) is reacted with phenylacetonitrile (39.8 g) in the presence of 50% aqueous sodium hydroxide solution (109 g) and tetra-n-butylammonium hydrogen sulfate (11.6 g) as a phase-transfer catalyst.

-

The sodium hydroxide solution is added over a period of twenty minutes.

-

The reaction mixture is heated at 85°C for four hours.

-

The product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, is isolated.

Quantitative Data for 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride Synthesis [6]

| Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride | N,N-bis(2-chloroethyl)benzylamine | 70 | 261-263 |

Signaling Pathways of Key Pharmaceuticals

Understanding the mechanism of action of drugs synthesized from this compound is crucial for drug development professionals. The following diagrams illustrate the signaling pathways of loratadine, ketotifen, and cyproheptadine.

Caption: Loratadine's mechanism of action.

Caption: Ketotifen's dual mechanism of action.

Caption: Cyproheptadine's multi-receptor antagonism.

Conclusion

This compound stands as a cornerstone in the synthesis of a multitude of pharmaceutical compounds. Its reactivity and versatility allow for the efficient construction of complex piperidine-containing scaffolds. The examples and protocols provided in this guide highlight its significance as a key intermediate. A thorough understanding of its chemistry and applications is paramount for researchers and professionals in the field of drug discovery and development, enabling the continued innovation of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-[(aRaS)-1-Methylpiperidin-4-ylidene]-4,9-dihydro-10H-benzo[4,5]cyclo-hepta[1,2-b]thiophen-10-one N-Oxide (Ketotifen N-Oxide) [lgcstandards.com]

- 3. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Cyproheptadine HCI and Structural Analogs - ProQuest [proquest.com]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

The Evolving Landscape of 4-Chloropiperidine Hydrochloride Derivatives: A Look into their Preliminary Biological Activities

For Immediate Release

A comprehensive technical guide has been compiled, detailing the preliminary biological activities of 4-Chloropiperidine hydrochloride derivatives. This whitepaper serves as a crucial resource for researchers, scientists, and drug development professionals, offering an in-depth look at the emerging therapeutic potential of this versatile chemical scaffold. The guide presents a consolidated view of quantitative data, detailed experimental protocols, and the known signaling pathways associated with these compounds, highlighting their promise in analgesic, antifungal, anthelmintic, and anticancer applications.

This compound and its derivatives are recognized as important intermediates in the synthesis of a wide array of bioactive molecules.[1] Their unique structure serves as a valuable building block for developing novel therapeutic agents.[1] This guide delves into the specific biological activities demonstrated by various derivatives, providing a structured overview of their current state of research.

Analgesic Potential of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

A notable area of investigation is the analgesic activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Studies have shown that these compounds exhibit significant analgesic effects. The phenylpiperidine scaffold is a well-established pharmacophore in analgesic drugs, often exerting its effects through interaction with the µ-opioid receptor (MOR).[2]

Quantitative Data: Analgesic Activity

| Derivative Class | Compound/s | Animal Model | Assay | Dose | Outcome | Reference Compound |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Compounds 2, 3, 4, and 5 | Male Wistar rats | Tail flick test (thermal stimuli) | 50 mg/kg (intramuscular) | Significant analgesic activity | Pethidine |

Table 1: Summary of the analgesic activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[3]

Experimental Protocol: Analgesic Activity Assessment (Tail Flick Test)

The analgesic activity of the synthesized 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives was evaluated using the tail flick test in male Wistar rats. The test compounds were administered intramuscularly at a dose of 50 mg/kg of body weight. The latency period for the rat to flick its tail in response to a thermal stimulus was measured. A significant increase in the latency period compared to a control group indicates an analgesic effect. Pethidine was used as a standard reference drug for comparison.[3] Additionally, some of these compounds were observed to cause a reduction in blood pressure in normotensive rats.[3]

Signaling Pathway: Mu-Opioid Receptor Agonism

The analgesic effects of phenylpiperidine derivatives are primarily mediated through their agonist activity at the mu-opioid receptor. This interaction in the central nervous system, particularly in the dorsal horn of the spinal cord and the rostral ventral medulla, inhibits ascending pain pathways, thereby increasing the pain threshold.[2]

References

A Technical Guide to High-Purity 4-Chloropiperidine Hydrochloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 4-Chloropiperidine hydrochloride (CAS No: 5382-19-4), a critical building block in modern pharmaceutical synthesis. This document outlines commercial supplier specifications, detailed analytical methodologies for quality control, and its application in the synthesis of prominent drug molecules.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of specialized chemical suppliers catering to the pharmaceutical and research sectors. The quality and purity of this starting material are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Below is a comparative summary of specifications from prominent commercial suppliers.

Table 1: Comparative Specifications of Commercial High-Purity this compound

| Supplier/Distributor | Purity Specification | Physical Appearance | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Chem-Impex | ≥ 98% | White to off-white crystalline powder | C₅H₁₀ClN·HCl | 156.06 | 5382-19-4 |

| BLD Pharm | ≥ 98% | White to off-white crystalline powder | C₅H₁₁Cl₂N | 156.05 | 5382-19-4 |

| Santa Cruz Biotechnology | ≥ 98% | Crystalline Powder | C₅H₁₀ClN·HCl | 156.05 | 5382-19-4 |

| CymitQuimica | 97% | White to off-white crystalline solid | C₅H₁₁Cl₂N | 156.05 | 5382-19-4 |

| Pipzine Chemicals | ≥ 98% | White to off-white solid | C₅H₁₀ClN·HCl | 158.05 | 5382-19-4 |

Note: The purity and specifications can vary by batch and grade. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed impurity profiles.

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following are typical experimental protocols employed in its quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and identifying any non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Impurity and Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities and residual solvents that may be present from the manufacturing process.

-

Instrumentation: A GC system coupled with a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 5 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: 250°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 amu.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) and inject directly or use headspace analysis for volatile solvents.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).

-

Typical Chemical Shifts (δ): Protons adjacent to the nitrogen and chlorine atoms will show characteristic shifts. The piperidine ring protons will typically appear as multiplets in the upfield region.

-

-

¹³C NMR:

-

Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).

-

Typical Chemical Shifts (δ): The carbon atom attached to the chlorine will be significantly downfield. The other carbon atoms of the piperidine ring will appear at characteristic chemical shifts.

-

Application in Pharmaceutical Synthesis: The Synthesis of Loratadine

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals. A prominent example is its use in the production of the second-generation antihistamine, Loratadine.[1] The piperidine moiety of Loratadine is introduced using a derivative of 4-Chloropiperidine.

The following diagram illustrates a generalized synthetic pathway for Loratadine, highlighting the incorporation of the 4-chloropiperidine derivative.

References

Methodological & Application

Application Notes and Protocols for 4-Chloropiperidine Hydrochloride in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloropiperidine hydrochloride as a versatile building block in the multi-step synthesis of complex organic molecules, particularly those with applications in pharmaceuticals. This document details key reactions, experimental protocols, and relevant biological pathways.

Introduction

This compound is a valuable heterocyclic intermediate widely employed in organic synthesis.[1][2] Its utility stems from the presence of two reactive sites: a secondary amine that can undergo N-alkylation and N-arylation, and a chlorine atom at the 4-position that can be displaced through nucleophilic substitution. These reactive handles allow for the facile introduction of diverse functionalities, making it a key starting material in the synthesis of a variety of compounds, including active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS).[3][4] The hydrochloride salt form enhances its stability and solubility, simplifying its handling and use in various reaction conditions.[5]

Key Synthetic Transformations and Protocols

This section details common synthetic transformations involving this compound, providing specific experimental protocols and relevant data.

N-Alkylation

N-alkylation of the piperidine nitrogen is a fundamental step in elaborating the 4-chloropiperidine scaffold. This reaction is typically achieved by reacting the free base of 4-chloropiperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.

Protocol 1: N-Benzylation of 4-Chloropiperidine

This protocol describes the synthesis of 1-Benzyl-4-chloropiperidine.

Reaction Scheme:

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (2.5 eq) like potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to generate the free base in situ.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

Quantitative Data for N-Alkylation Reactions:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 16 | ~85 | Adapted from[6] |

| Ethyl Bromide | Et₃N | THF | Reflux | 12 | ~80 | General Protocol |

N-Arylation

The formation of an N-aryl bond can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.

Protocol 2: Buchwald-Hartwig Amination with Aniline

This protocol outlines the synthesis of N-phenyl-4-chloropiperidine.

Reaction Scheme:

Experimental Protocol:

-

In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Add this compound (1.2 eq) and bromobenzene (1.0 eq).

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for N-Arylation Reactions:

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~70-80 | Adapted from[7] |

| 4-Bromoanisole | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | ~75 | Adapted from Ullmann Condensation Protocols |

Aza-Prins Type Cyclization for 4-Chloropiperidine Derivatives

Substituted 4-chloropiperidine derivatives can be synthesized via a niobium(V) chloride mediated aza-Prins type cyclization of epoxides and homoallylic amines.[5]

Protocol 3: Synthesis of trans-2-benzyl-4-chloro-1-tosylpiperidine

Reaction Scheme:

Experimental Protocol:

-

To a solution of styrene oxide (1.5 eq) and N-tosylhomoallylamine (1.0 eq) in anhydrous methylene chloride (0.2 M) under a nitrogen atmosphere, add Niobium(V) chloride (0.54 eq) with stirring.

-

Stir the reaction mixture at room temperature and monitor by TLC (Ethylacetate/Hexane 3:1).

-

After approximately 15 minutes, quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer twice with methylene chloride.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane eluent to afford the pure product.[5]

Quantitative Data for Aza-Prins Cyclization:

| Epoxide | Homoallylic Amine | Yield (%) |

| Styrene oxide | N-Tosylhomoallylamine | 88 |

| 4-Methoxystyrene oxide | N-Tosylhomoallylamine | 85 |

| Cyclohexene oxide | N-Tosylhomoallylamine | 93 |

| Styrene oxide | N-Boc-homoallylamine | 82 |

Data sourced from Rasayan Journal of Chemistry.[5]

Application in the Synthesis of CNS-Active Pharmaceuticals

4-Chloropiperidine and its derivatives are crucial intermediates in the synthesis of numerous CNS-active drugs, including antipsychotics and antidepressants.

Synthesis of Antipsychotics: The Haloperidol Core Structure

Haloperidol is a typical antipsychotic medication. Its synthesis involves the N-alkylation of a 4-substituted piperidine derivative. While the direct precursor to haloperidol is 4-(4-chlorophenyl)-4-hydroxypiperidine, the synthetic strategies are analogous to reactions involving 4-chloropiperidine derivatives. The core reaction is an N-alkylation with a butyrophenone side chain.

Workflow for the Synthesis of Haloperidol Analogues:

Caption: Synthetic workflow for Haloperidol analogues.

Synthesis of Antidepressants: Building Blocks for Sertraline and Paroxetine Analogues

While not direct starting materials, the synthesis of selective serotonin reuptake inhibitors (SSRIs) like sertraline and paroxetine involves piperidine or tetrahydronaphthalene scaffolds that can be conceptually related to synthetic pathways accessible from 4-chloropiperidine derivatives.[3][8] For instance, the piperidine ring in paroxetine analogues could be constructed using methodologies that employ functionalized piperidines.

Relevant Biological Signaling Pathways

The therapeutic effects of many CNS drugs synthesized from 4-chloropiperidine derivatives are mediated through their interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.

Dopamine Receptor Signaling Pathway

Antipsychotics often act as antagonists at dopamine D2 receptors. This antagonism modulates downstream signaling cascades.

Caption: Dopamine D2 receptor signaling pathway.

Serotonin Receptor Signaling Pathway

Antidepressants, particularly SSRIs, function by blocking the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft and enhancing postsynaptic receptor signaling.

Caption: Serotonin signaling and SSRI action.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its dual reactivity allows for a wide range of synthetic manipulations, making it an invaluable tool for medicinal chemists and drug development professionals, particularly in the pursuit of novel CNS-active therapeutics. The protocols and data presented herein provide a foundation for the effective utilization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols: Suzuki-Miyaura Coupling of 4-Chloropiperidine Hydrochloride with Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of 4-arylpiperidines is a critical transformation in medicinal chemistry, as this structural motif is present in a wide array of biologically active compounds and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of boronic acids and sp³-hybridized carbon atoms of alkyl halides.[1][2] This application note provides detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloropiperidine hydrochloride with various boronic acids. The protocols outlined herein are designed to serve as a comprehensive guide for researchers in the successful synthesis of 4-arylpiperidine derivatives.

The general reaction involves the coupling of 4-chloropiperidine, often protected at the nitrogen, with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.[2][3]

General Reaction Scheme

The Suzuki-Miyaura coupling of a protected 4-chloropiperidine with a boronic acid can be represented by the following general scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-4-chloropiperidine with Phenylboronic Acid

This protocol describes a typical experimental setup for the coupling reaction. The N-Boc protecting group is commonly used to increase the stability and solubility of the piperidine reactant.

Materials:

-

N-Boc-4-chloropiperidine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), tribasic

-

Toluene, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-4-chloropiperidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-